PPTN hydrochloride
Description
Overview of Purinergic Receptor Families and Subtypes
The receptors that mediate purinergic signaling are broadly divided into two main families: P1 and P2 receptors. nih.govresearchgate.nettaylorandfrancis.com
P1 Receptors: This family consists of G protein-coupled receptors (GPCRs) that are preferentially activated by adenosine (B11128). nih.govresearchgate.net There are four cloned subtypes: A1, A2A, A2B, and A3. nih.govnih.gov These receptors are involved in diverse functions throughout the body, and their signaling is often modulated by xanthines. nih.gov
P2 Receptors: This family binds nucleotides like ATP and UTP. It is further subdivided into two distinct classes based on their structure and transduction mechanisms: P2X and P2Y receptors. nih.govresearchgate.netguidetopharmacology.org
P2X Receptors: These are ligand-gated ion channels that, upon activation by ATP, form pores permeable to cations, leading to rapid cellular responses. nih.govresearchgate.net There are seven subtypes, designated P2X1 through P2X7. nih.gov
P2Y Receptors: These are metabotropic GPCRs. researchgate.netguidetopharmacology.org There are eight recognized mammalian subtypes: P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14. nih.govguidetopharmacology.org They are activated by a variety of adenine (B156593) and uridine (B1682114) nucleotides. guidetopharmacology.org
| Receptor Family | Primary Ligand(s) | Receptor Type | Subtypes |
| P1 | Adenosine | GPCR | A1, A2A, A2B, A3 nih.govnih.gov |
| P2X | ATP | Ligand-Gated Ion Channel | P2X1, P2X2, P2X3, P2X4, P2X5, P2X6, P2X7 nih.gov |
| P2Y | ATP, ADP, UTP, UDP, UDP-sugars | GPCR | P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, P2Y14 nih.govguidetopharmacology.org |
The P2Y14 Receptor: Structure, Distribution, and Ligands
The P2Y14 receptor, formerly known as GPR105, is a G protein-coupled receptor belonging to the Gi/o class, meaning its activation typically leads to the inhibition of adenylyl cyclase. nih.govguidetopharmacology.orgmdpi.com While its precise crystal structure is not fully determined, homology models based on related receptors like P2Y12 are used to understand ligand binding. elifesciences.orgacs.org These models suggest a binding pocket composed of several transmembrane helices. elifesciences.org
The P2Y14 receptor exhibits a wide but specific tissue distribution, with notable expression in:
Immune Cells: High expression is found in neutrophils, lymphocytes, monocytes, and mast cells. nih.govguidetopharmacology.orgnih.gov
Adipose Tissue: It is abundantly expressed in both mouse and human adipocytes. guidetopharmacology.orgnih.govebi.ac.uk
Gastrointestinal Tract: Expression has been detected throughout the gut, including the stomach and intestine. guidetopharmacology.orgebi.ac.ukphysiology.org
Other Tissues: It is also found in the placenta, spleen, bone marrow, lung, and certain regions of the brain. nih.govguidetopharmacology.orgebi.ac.uk
A unique characteristic of the P2Y14 receptor is its activation by UDP-sugars. mdpi.comebi.ac.uk This distinguishes it from other P2Y receptors that are primarily activated by simple nucleotides. ebi.ac.uk
| Ligand Type | Specific Ligands | Potency/Activity |
| Endogenous Agonists | UDP-glucose (UDP-Glc) | Potent agonist elifesciences.orgguidetopharmacology.org |
| UDP-galactose (UDP-Gal) | Agonist elifesciences.orgguidetopharmacology.org | |
| UDP-glucuronic acid (UDP-GlcA) | Agonist elifesciences.orgguidetopharmacology.org | |
| UDP-N-acetylglucosamine (UDP-GlcNAc) | Agonist elifesciences.orgguidetopharmacology.org | |
| UDP | Potent agonist nih.gov | |
| Selective Antagonist | PPTN hydrochloride | High-affinity, selective antagonist (KB = 434 pM) medchemexpress.comimmunomart.com |
Physiological Roles of P2Y14 Receptor in Cellular Processes
The P2Y14 receptor is involved in several key physiological processes, primarily related to immunity, metabolism, and stress responses.
Immune and Inflammatory Responses: The receptor plays a significant role in innate immunity by modulating the activity of immune cells. guidetopharmacology.org For instance, activation of P2Y14 by UDP-glucose stimulates the migration (chemotaxis) of human neutrophils, a critical step in the inflammatory response. guidetopharmacology.orgnih.gov It also participates in the degranulation of human mast cells.
Metabolic Regulation: In adipocytes, the P2Y14 receptor is a key regulator of lipid and glucose homeostasis. nih.gov Its activation by endogenous ligands exerts an antilipolytic effect, inhibiting the breakdown of stored fats. nih.gov
Hematopoietic Function: The P2Y14 receptor is expressed on hematopoietic stem and progenitor cells (HSPCs) and plays a protective role against cellular senescence induced by stress, such as irradiation. nih.gov By inhibiting stress-induced senescence, it helps preserve the regenerative capacity of the hematopoietic system. nih.gov
Gastrointestinal Function: In the stomach, the P2Y14 receptor mediates smooth muscle contractions in response to UDP-glucose, suggesting a role in modulating gastric motility. physiology.org
Pathophysiological Implications of P2Y14 Receptor Dysregulation
Dysregulation of P2Y14 signaling is implicated in a variety of disease states, often linked to excessive inflammation or metabolic dysfunction.
Inflammatory Diseases: Given its role in promoting immune cell migration, over-activation of the P2Y14 receptor can contribute to pathological inflammation. guidetopharmacology.org This has been observed in models of inflammatory bowel disease, where P2Y14 receptor signaling exacerbates colitis by promoting eosinophil-dependent inflammation. oup.com It is also implicated in ischemic acute kidney injury, where it triggers sterile inflammation and neutrophil infiltration. researchgate.net
Chronic Pain: The P2Y14 receptor contributes to the maintenance of inflammatory and neuropathic pain. caymanchem.comresearchgate.net It is functionally expressed in satellite glial cells in the trigeminal ganglion, where its activation leads to the secretion of pro-inflammatory mediators like interleukin-1β. caymanchem.com
Metabolic Disorders: The expression of the P2Y14 receptor is increased in the adipose tissue of obese mice. nih.gov This enhanced signaling can contribute to the development of obesity and associated insulin (B600854) resistance by suppressing lipolysis. nih.gov Antagonism of P2Y14 in adipocytes has been shown to protect against diet-induced obesity and improve glucose tolerance in research models. nih.govfrontiersin.org
Tissue Fibrosis: The receptor is involved in the progression of liver fibrosis. oup.com
Rationale for P2Y14 Receptor Antagonism in Academic Research
The involvement of the P2Y14 receptor in numerous pathophysiological processes makes it an attractive target for investigation and potential therapeutic intervention. researchgate.netacs.org The primary rationale for developing and using P2Y14 receptor antagonists in academic research is to dissect the specific roles of this receptor in health and disease.
Historically, progress in understanding P2Y receptors has been hampered by a lack of potent and selective antagonists. nih.govnih.gov The development of compounds like this compound has been a significant breakthrough. PPTN is a potent, high-affinity, and highly selective competitive antagonist of the P2Y14 receptor. medchemexpress.comimmunomart.com It displays over 10,000-fold selectivity for P2Y14 compared to other P2Y receptor subtypes, making it an invaluable pharmacological tool.
By using PPTN to block P2Y14 signaling, researchers can:
Inhibit UDP-glucose-stimulated chemotaxis of neutrophils to study inflammatory processes. nih.govmedchemexpress.com
Block the secretion of inflammatory mediators from glial cells to investigate its role in pain mechanisms. caymanchem.com
Reverse chronic neuropathic pain in animal models, establishing P2Y14 as a potential therapeutic target. researchgate.net
Probe the receptor's function in various cell types and disease models with high precision, clarifying the downstream consequences of its activation. nih.gov
Properties
Molecular Formula |
C29H24F3NO2.HCl |
|---|---|
Molecular Weight |
511.96 |
Synonyms |
4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid hydrochloride |
Origin of Product |
United States |
Pharmacological Characterization of Pptn Hydrochloride
Binding Affinity and Potency at the P2Y14 Receptor
PPTN hydrochloride is a potent and high-affinity antagonist of the P2Y14 receptor. targetmol.commedchemexpress.commedchemexpress.eu Studies have demonstrated its significant binding affinity, with a reported K_i value of 1.9 nM in a chimpanzee P2Y14 binding assay and a K_B value of 434 pM in human C6 glioma cells. researchgate.net In functional assays, it has shown a K_i of 0.4 nM. probechem.com
The potency of this compound is evident in its ability to inhibit the effects of P2Y14 receptor agonists. For instance, it effectively blocks the inhibition of adenylyl cyclase activity promoted by UDP-glucose, a known P2Y14 agonist. nih.govnih.gov Furthermore, PPTN inhibits UDP-glucose and MRS2690-induced contraction of porcine pancreatic arteries and blocks UDP-glucose-induced chemotaxis of HL-60 leukemia cells. tocris.comrndsystems.combio-techne.com
Binding Affinity and Potency of this compound at the P2Y14 Receptor
| Parameter | Value | Cell Line/Assay Condition |
|---|---|---|
| K_i | 1.9 nM | Chimpanzee P2Y14 binding assay researchgate.net |
| K_B | 434 pM | Human C6 glioma cells nih.govnih.govtargetmol.commedchemexpress.commedchemexpress.euresearchgate.nettocris.comrndsystems.combio-techne.comglpbio.com |
| K_i | 0.3 nM | Human P2Y14 Receptor researchgate.net |
| IC_50 | ~1 nM | Differentiated HL-60 cells (in the presence of 10 μM UDP-glucose) medchemexpress.com |
| IC_50 | ~4 nM | Differentiated HL-60 cells (in the presence of 100 μM UDP-glucose) medchemexpress.com |
Competitive Antagonism Mechanisms
Research, including Schild analyses, has confirmed that this compound acts as a competitive antagonist at the P2Y14 receptor. nih.govnih.govresearchgate.net This is demonstrated by the parallel rightward shift in the concentration-response curve of P2Y14 agonists, such as UDP-glucose, in the presence of increasing concentrations of PPTN, without a reduction in the maximum response. nih.govnih.gov This indicates that PPTN binds to the same site as the endogenous agonist, competitively inhibiting its action. researchgate.net
Selectivity Profile Against Other Purinergic Receptors
A key feature of this compound is its remarkable selectivity for the P2Y14 receptor. tocris.comrndsystems.combio-techne.combiorxiv.org It exhibits over 10,000-fold greater selectivity for P2Y14 compared to other P2Y receptor subtypes. tocris.comrndsystems.combio-techne.combiorxiv.org
Comparative Analysis with Other P2Y Subtypes (e.g., P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13)
Extensive studies have shown that this compound has no significant agonist or antagonist activity at other P2Y receptors, including P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, and P2Y13, even at concentrations up to 10 μM. nih.govnih.govresearchgate.net This high degree of selectivity makes it an invaluable tool for isolating and studying the specific functions of the P2Y14 receptor.
Selectivity of this compound for P2Y Receptor Subtypes
Role as a Selective Chemical Probe in Purinergic Research
The high affinity and selectivity of this compound for the P2Y14 receptor have established it as a crucial chemical probe for investigating the physiological and pathophysiological roles of this receptor. nih.govnih.gov Its use has been instrumental in elucidating the involvement of the P2Y14 receptor in various cellular processes, including immune responses and inflammation. nih.govnih.gov For example, PPTN has been used to demonstrate the role of the P2Y14 receptor in UDP-glucose-stimulated chemotaxis of human neutrophils. nih.govnih.gov The development of fluorescently labeled derivatives of PPTN further enhances its utility as a probe for studying the P2Y14 receptor. researchgate.net
Molecular and Cellular Mechanisms of Action of Pptn Hydrochloride
Modulation of Intracellular Signaling Cascades
PPTN hydrochloride exerts its effects by interfering with key intracellular signaling cascades that are downstream of P2Y14 receptor activation.
Impact on Cyclic AMP (cAMP) Accumulation
The P2Y14 receptor is coupled to pertussis toxin-sensitive Gi/o proteins, which are known to inhibit adenylyl cyclase activity, leading to decreased intracellular cyclic AMP (cAMP) levels. nih.gov this compound, by antagonizing the P2Y14 receptor, blocks this inhibitory effect. In experimental models using C6 cells expressing the human P2Y14 receptor, this compound has been shown to inhibit the forskolin-induced accumulation of cAMP with an EC50 of approximately 10 nM. caymanchem.combiomol.comcvmh.fr This demonstrates that this compound effectively reverses the P2Y14-mediated suppression of cAMP production. caymanchem.comresearchgate.net Studies have shown that both basal and forskolin-stimulated cAMP accumulation are elevated in P2Y14-C6 cells in the presence of PPTN, with the maximal effect observed at a concentration of around 100 nM. researchgate.net
Effects on MAPK Pathways (ERK1/2, JNK, p38 MAPK)
Mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial signaling cascades that regulate a wide array of cellular processes such as cell growth, differentiation, and stress responses. researchgate.netashpublications.org The activation of the P2Y14 receptor has been linked to the phosphorylation and activation of these MAPK pathways. caymanchem.com
Research has demonstrated that this compound can modulate these pathways. In isolated rat satellite glial cells, treatment with 5 µM this compound was found to inhibit the UDP-glucose-induced phosphorylation of ERK, JNK, and p38 MAPK. caymanchem.combiomol.comcvmh.fr Furthermore, at a concentration of 10 µM, PPTN significantly decreased the ratios of phosphorylated ERK1/2 to total ERK1/2 and phosphorylated p38 to total p38. medchemexpress.commedchemexpress.com This indicates that by blocking the P2Y14 receptor, this compound can effectively dampen the inflammatory signaling mediated by these MAPK pathways.
Influence on Inflammasome Activation (e.g., NLRP3)
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating caspase-1 and processing pro-inflammatory cytokines like interleukin-1β (IL-1β). frontiersin.org The P2Y14 receptor has been implicated in the activation of the NLRP3 inflammasome. oup.com
Studies have shown that this compound can influence inflammasome activation. In a rat model, PPTN was found to significantly decrease the expression of NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and caspase-1 p20 in synovial tissue. medchemexpress.com It also reduced the colocalization of NLRP3 and ASC, suggesting an inhibitory effect on the assembly and activation of the NLRP3 inflammasome. medchemexpress.commedchemexpress.cn
Cellular Responses Mediated by P2Y14 Receptor Antagonism
The antagonism of the P2Y14 receptor by this compound leads to distinct cellular responses, primarily impacting immune cell function.
Inhibition of Chemotaxis in Cellular Models (e.g., HL-60 Leukemia Cells, Human Neutrophils)
Chemotaxis, the directed movement of cells in response to a chemical gradient, is a fundamental process in the immune response, guiding leukocytes to sites of inflammation. nih.gov The P2Y14 receptor is known to play a role in mediating the chemotaxis of various immune cells. abcam.com
This compound has been shown to be a potent inhibitor of chemotaxis. In differentiated HL-60 human promyelocytic leukemia cells, this compound blocks UDP-glucose-stimulated chemotaxis with high potency. rndsystems.comnih.gov The IC50 for this inhibition is approximately 1 nM in the presence of 10 µM UDP-glucose and about 4 nM in the presence of 100 µM UDP-glucose. medchemexpress.commedchemexpress.commedchemexpress.com Similarly, this compound effectively inhibits the UDP-glucose-stimulated chemotaxis of human neutrophils. nih.gov
Modulation of Secretory Processes (e.g., Interleukin-1β, Chemokine (C-C motif) Ligand 2)
The P2Y14 receptor is involved in regulating the secretion of pro-inflammatory molecules from various cell types. caymanchem.com Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine, nih.gov and Chemokine (C-C motif) ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), is a key chemokine involved in recruiting monocytes, memory T cells, and dendritic cells to sites of inflammation. nih.govnih.gov
By antagonizing the P2Y14 receptor, this compound can modulate the secretion of these inflammatory mediators. In isolated rat satellite glial cells, 5 µM this compound was shown to inhibit the UDP-glucose-induced secretion of both IL-1β and CCL2. caymanchem.combiomol.comcvmh.fr This demonstrates the anti-inflammatory potential of this compound by interfering with the release of key signaling molecules that drive inflammatory responses.
Effects on Cell Proliferation and Self-Renewal in Preclinical Models (e.g., Schwann Cell Precursors)
This compound, a high-affinity and selective antagonist of the P2Y14 receptor, has been instrumental in elucidating the role of this receptor in cellular proliferation and self-renewal, particularly in preclinical models of neurofibromatosis. rndsystems.comtocris.com Research has focused on Schwann cell precursors (SCPs), which are implicated in the formation of neurofibromas, tumors that arise from the nerve sheath.
Studies utilizing mouse models of neurofibromatosis type 1 (NF1) have demonstrated that P2Y14 signaling is a key regulator of SCP self-renewal and proliferation. nih.gov In cultured SCPs from mice with a mutation in the Nf1 gene (Nf1-/-), the application of this compound was found to significantly reduce the capacity of these cells to form spheres, a measure of self-renewal. nih.govbiorxiv.org This effect was notably more pronounced in the Nf1-/- SCPs compared to their wild-type (WT) counterparts, suggesting a specific vulnerability in the mutant cells to P2Y14 inhibition. nih.govbiorxiv.org The inhibition of P2Y14 by PPTN leads to an increase in intracellular cyclic AMP (cAMP) levels, which is believed to contribute to the reduction in self-renewal of Nf1 mutant SCPs. nih.gov
In vivo studies have further substantiated these findings. Short-term treatment of a mouse model of neurofibromatosis with this compound led to a discernible decrease in cell proliferation within neurofibroma tissues, as measured by the proliferation marker Ki67. nih.gov These results highlight that the P2Y14 receptor plays a significant role in both the initiation and maintenance of neurofibromas by controlling SCP self-renewal and proliferation. nih.gov
Table 1: Effect of this compound on Schwann Cell Precursor Sphere Formation
| Cell Type | Treatment | Outcome | Reference |
| Nf1-/- Mouse SCPs | This compound | Reduced percentage of sphere formation | nih.govbiorxiv.org |
| Wild-Type (WT) Mouse SCPs | This compound | Little to no effect on sphere formation | nih.govbiorxiv.org |
Table 2: Effect of this compound on Cell Proliferation in Neurofibroma
| Model | Treatment | Measurement | Result | Reference |
| Mouse Model of Neurofibromatosis | This compound | Ki67+ cells in neurofibroma tissue | Decreased cell proliferation | nih.gov |
Regulation of Vascular Contraction in Ex Vivo Models (e.g., Porcine Pancreatic Artery)
The P2Y14 receptor has been identified as a novel mediator of vasoconstriction, and this compound has been a critical tool in characterizing its function in ex vivo models, such as the porcine pancreatic artery. nih.govnih.gov In these models, agonists of the P2Y14 receptor, including UDP-glucose and the selective agonist MRS2690, induce concentration-dependent contractions of the artery. nih.govcardiff.ac.uk
The application of this compound significantly attenuates the contractile responses evoked by both UDP-glucose and MRS2690. nih.govcardiff.ac.uk This inhibitory effect is selective for the P2Y14 receptor, as PPTN does not affect contractions induced by agonists of other receptors, such as UTP. nih.govnih.gov This selectivity confirms that the observed vasoconstriction is mediated specifically through the P2Y14 receptor.
The mechanism of P2Y14-mediated contraction involves several downstream signaling pathways. One key event is the phosphorylation of myosin light chain 2 (MLC2), a critical step in the initiation of smooth muscle contraction. Studies have shown that UDP-glucose and MRS2690 increase the phosphorylation of MLC2 in porcine pancreatic artery tissues. nih.govnih.govcardiff.ac.uk This effect is blocked by pretreatment with this compound, directly linking P2Y14 receptor activation to the contractile machinery of the vascular smooth muscle. nih.govnih.gov The signaling cascade also involves the inhibition of adenylyl cyclase, leading to decreased cAMP levels, and the activation of RhoA/ROCK signaling pathways, which further contribute to the contractile response. nih.gov
Table 3: Effect of this compound on Agonist-Induced Contraction in Porcine Pancreatic Artery
| Agonist | Treatment | Effect on Contraction | Reference |
| UDP-glucose | This compound (1 µM) | Significantly reduced contraction | nih.govcardiff.ac.uk |
| MRS2690 | This compound (1 µM) | Significantly inhibited contraction | nih.govcardiff.ac.uk |
| UTP | This compound (1 µM) | No effect on contraction | nih.govnih.gov |
Table 4: Effect of this compound on Myosin Light Chain 2 (MLC2) Phosphorylation
| Agonist | Treatment | Effect on MLC2 Phosphorylation | Reference |
| UDP-glucose (100 µM) | This compound | Blocked the increase in phosphorylation | nih.govcardiff.ac.uk |
| MRS2690 (10 µM) | This compound | Blocked the increase in phosphorylation | nih.govcardiff.ac.uk |
Structure Activity Relationships Sar and Medicinal Chemistry of Pptn Hydrochloride Analogs
Core Naphthalene (B1677914) Scaffold and Substituent Effects
The foundation of PPTN's high affinity for the P2Y14 receptor is its 2-naphthalenecarboxylic acid core. nih.gov Structure-activity relationship (SAR) studies have demonstrated that this naphthalene scaffold is a crucial element for potent antagonism. nih.govresearchgate.net The specific substitution pattern on this core, with a 4-(4-piperidinyl)phenyl group at position 4 and a 4-(trifluoromethyl)phenyl group at position 7, is a key determinant of its high potency. nih.gov
Modifications to this core structure have been explored to understand the impact of various substituents on receptor affinity. For instance, replacing the naphthalene scaffold with other biaryl cores has been investigated. nih.gov Research into heterocyclic P2Y14 receptor antagonists has shown that while the naphthalene scaffold in compounds like PPTN (also referred to as 1a) contributes significantly to high affinity, alternative scaffolds can also be effective. For example, a triazole-based scaffold has been a subject of study, although restoring the naphthalene scaffold in certain derivatives was found to increase affinity substantially. nih.gov
The substitution at the 7-position of the naphthalene ring with the 4-(trifluoromethyl)phenyl group appears to be important for hydrophobic interactions within the receptor's binding pocket. researchgate.net Meanwhile, the phenyl-piperidine moiety at the 4-position plays a critical role in establishing key interactions, including a potential ionic bond via the piperidine (B6355638) nitrogen. nih.govresearchgate.net
Simple acyl or alkyl extensions on the piperidine nitrogen have been shown to retain significant P2Y14 receptor affinity. nih.gov This tolerance for substitution at this position has been exploited for further lead optimization and the development of molecular probes.
Identification of Pharmacophoric Features for P2Y14 Antagonism
The key pharmacophoric features necessary for P2Y14 antagonism have been elucidated through computational modeling and SAR studies of PPTN and its analogs. A widely accepted pharmacophore model for P2Y14 antagonists, built upon the structure of potent analogs, includes several key features. researchgate.net
These essential features are:
A negative ionic feature: This is represented by the carboxylic acid group on the naphthalene scaffold, which is crucial for anchoring the ligand in the binding pocket. researchgate.net
A positive ionic feature: The basic nitrogen of the piperidine ring provides this feature, which is thought to form an ionic interaction with an acidic residue in the receptor. researchgate.net
Hydrophobic features: The 4-(trifluoromethyl)phenyl group contributes a significant hydrophobic interaction. researchgate.net
Aromatic ring features: The two rings of the naphthalene scaffold itself define two aromatic features that contribute to binding. researchgate.net
Molecular docking studies using homology models of the P2Y14 receptor, often based on the crystal structure of the related P2Y12 receptor, have provided insights into how PPTN and its derivatives fit into the binding site. nih.govnih.gov These models suggest that the piperidine ring is oriented in a way that makes it suitable for modification, such as the attachment of fluorophores, without losing significant binding affinity. researchgate.net The combination of these features in a specific spatial arrangement is what confers the high potency and selectivity of PPTN for the P2Y14 receptor.
Design and Synthesis of Novel PPTN Hydrochloride Derivatives
The development of new this compound derivatives has been driven by the need for compounds with improved properties for research and potential therapeutic applications. This has involved both rational design strategies and the development of versatile synthetic methods.
Rational Design Approaches (e.g., Bioisosteric Replacements, Fragment Modifications)
Rational design has been a cornerstone in the development of novel PPTN analogs. A key strategy has been the use of bioisosteric replacements to modify specific parts of the molecule while retaining or improving its biological activity. nih.govu-tokyo.ac.jp
One area of focus has been the piperidine moiety. To address the zwitterionic character of PPTN at physiological pH, which can affect its pharmacokinetic properties, researchers have replaced the piperidine ring with various other cyclic and non-cyclic bioisosteres. nih.gov For example, bicyclic ring systems like phenylquinuclidine have been introduced, resulting in analogs with high affinity. nih.govnih.gov Other replacements have included 5-(hydroxymethyl)isoxazol-3-yl groups, which have led to potent antagonists. nih.gov
Fragment modification has also been employed. This involves making smaller changes to the molecule, such as adding small alkyl or acyl groups to the piperidine nitrogen. nih.gov These modifications have been shown to be well-tolerated, maintaining significant P2Y14 receptor affinity. This approach has been particularly useful in creating functionalized analogs, such as fluorescent probes, by attaching larger groups via a linker to the piperidine ring. researchgate.netresearchgate.net
Synthetic Methodologies for Analogue Generation
The synthesis of PPTN and its derivatives typically involves multi-step sequences that allow for the introduction of diverse chemical functionalities. A common synthetic route starts with a substituted 2-naphthol (B1666908) derivative. researchgate.net
Key reactions in the synthesis of the PPTN scaffold include:
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is frequently used to form the biaryl bonds, for instance, to attach the 4-(trifluoromethyl)phenyl group and the phenyl-piperidine moiety to the naphthalene core. nih.govresearchgate.net
Amide Coupling: For analogs where the piperidine ring is replaced by or linked to an amide-containing group, standard amide bond formation reactions using coupling reagents like HATU or DCC are employed. nih.govtandfonline.comnih.gov
"Click" Chemistry: For the generation of certain heterocyclic analogs, such as those containing a 1,2,3-triazole ring, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been utilized. nih.gov
These synthetic strategies provide the flexibility to generate a wide array of analogs by varying the building blocks used in the coupling reactions, enabling extensive exploration of the SAR. rsc.org
Lead Optimization Strategies for Enhanced Activity and Research Utility
Optimization of Binding Affinity and Selectivity
This compound is characterized by its exceptionally high binding affinity for the P2Y14 receptor, with a reported KB value of 434 pM. medchemexpress.commedchemexpress.comclinisciences.com It also exhibits remarkable selectivity, showing over 10,000-fold greater affinity for the P2Y14 receptor compared to other P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, and P2Y13). tocris.com
Optimization strategies have aimed to preserve or even improve upon this impressive profile. Studies involving modifications to the piperidine ring have been particularly fruitful. The introduction of bridged piperidine analogs, such as those containing a 2-azanorbornane moiety, has led to compounds that retain high affinity for the human P2Y14 receptor. nih.gov For instance, certain enantiomers of these bridged derivatives have shown stable and persistent key interactions in molecular modeling studies. researchgate.net
The following table summarizes the binding affinities of PPTN and some of its key analogs at the human P2Y14 receptor:
| Compound | Description | hP2Y14R Affinity (IC50) | Reference |
| PPTN (1) | Parent compound | 7.96 nM | nih.gov |
| Compound 5 | Quinuclidine analog | 20.0 nM | nih.gov |
| Compound 17 | Phenylquinuclidine derivative | 20 nM | nih.gov |
| Compound 32 | 5-(hydroxymethyl)isoxazol-3-yl naphthalene derivative | 15 nM | nih.gov |
| MRS4174 | Alexa Fluor 488 analog | 80 pM (Ki) | researchgate.net |
These optimization efforts have not only aimed to increase binding affinity but also to fine-tune the physicochemical properties of the compounds. For example, the introduction of polar groups in the piperidine ring modifications was explored to enhance aqueous solubility. researchgate.net The high affinity and selectivity of PPTN and its optimized analogs make them invaluable tools for studying the physiological and pathological roles of the P2Y14 receptor. researchgate.net
Considerations for In Vitro and In Vivo Research Applications
PPTN (4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid) hydrochloride is a potent, competitive, and highly selective antagonist of the P2Y14 receptor (P2Y14R). medchemexpress.comtargetmol.commedchemexpress.com With a binding affinity (K_B_) value of 434 pM for the human P2Y14R and over 10,000-fold selectivity against other P2Y receptors, it serves as a critical pharmacological tool for elucidating the receptor's role in various physiological and pathological processes. medchemexpress.comrndsystems.combio-techne.com Its primary utility is as a research probe for investigating inflammatory pathways and immune responses where the P2Y14R is implicated. nih.govresearchgate.net When planning research applications, it is essential to consider the specific context of the experimental system, whether in vitro or in vivo, as the compound's characteristics influence its application and the interpretation of results.
In Vitro Research Applications
In cellular and tissue-based assays, this compound is used to block the effects of P2Y14R agonists like UDP-glucose. Its high selectivity makes it ideal for isolating the specific contributions of P2Y14R signaling from other purinergic pathways. medchemexpress.com Key applications include studies of cellular chemotaxis, intracellular signaling cascades, and receptor binding.
For instance, in human promyelocytic leukemia cells (HL-60), PPTN effectively inhibits UDP-glucose-stimulated chemotaxis, a key process in inflammation. medchemexpress.comrndsystems.comfishersci.com The potency of this inhibition is dependent on the concentration of the agonist used. medchemexpress.commedchemexpress.com Furthermore, PPTN has been shown to decrease the phosphorylation of downstream signaling proteins like ERK1/2 and p38, confirming its antagonistic action on the P2Y14R pathway. medchemexpress.commedchemexpress.com The compound's utility extends to creating fluorescent probes; modifications to the piperidine moiety of the PPTN structure have allowed for the development of high-affinity fluorescent antagonists, enabling receptor quantification through methods like flow cytometry. nih.gov
Table 1: Summary of In Vitro and Ex Vivo Research Findings for this compound
| Assay Type | Model System | Agonist | Key Findings | Reference(s) |
| Chemotaxis Assay | Differentiated HL-60 Cells | 10 µM UDP-glucose | Inhibited chemotaxis with an IC₅₀ of ~1 nM. | medchemexpress.commedchemexpress.com |
| Chemotaxis Assay | Differentiated HL-60 Cells | 100 µM UDP-glucose | Inhibited chemotaxis with an IC₅₀ of ~4 nM. | medchemexpress.commedchemexpress.com |
| Signaling Pathway Analysis | Differentiated HL-60 Cells | Not Specified | Significantly decreased the ratios of p-ERK1/2 to ERK1/2 and p-p38 to p38 at a 10 µM concentration. | medchemexpress.commedchemexpress.com |
| Arterial Contraction | Porcine Pancreatic Artery | UDP-glucose, MRS 2690 | Inhibited agonist-induced artery contraction. | rndsystems.comfishersci.com |
| Receptor Binding Assay | hP2Y14R-expressing CHO cells | [³H]UDP | Competitively inhibited agonist binding, indicating orthosteric site antagonism. | researchgate.net |
| Flow Cytometry | hP2Y14R-expressing CHO cells | Fluorescent analog of PPTN | Enabled specific binding quantification to P2Y14R. | nih.gov |
In Vivo Research Applications
The transition from in vitro to in vivo models requires careful consideration of the compound's pharmacokinetic properties. While PPTN is a valuable research tool, it has been noted to be unsuitable for direct therapeutic applications itself, partly due to issues such as high binding to serum proteins. nih.govresearchgate.net This has spurred the development of analogs and prodrugs to improve bioavailability. researchgate.net
Despite these limitations, this compound has been successfully used in animal models to probe the function of the P2Y14 receptor in complex biological systems. Studies in mouse models of neuropathic pain and subarachnoid hemorrhage (SAH) have demonstrated its efficacy in vivo. For example, in a mouse model of chronic constriction injury (CCI), orally administered PPTN analogs reversed chronic neuropathic pain. researchgate.net In a model of SAH, the administration of this compound was associated with neuroprotective effects, including a reduction in apoptotic neurons. medkoo.com These studies underscore the potential of P2Y14R antagonism in neuroinflammation and neuronal injury.
Table 2: Summary of In Vivo Research Findings for this compound and Analogs
| Animal Model | Condition | Compound | Key Findings | Reference(s) |
| Mouse | Chronic Constriction Injury (Neuropathic Pain) | PPTN analog (15) | Orally administered compound reversed chronic neuropathic pain. | researchgate.net |
| Not Specified | Subarachnoid Hemorrhage (SAH) | This compound | Decreased the number of TUNEL-positive (apoptotic) neurons and improved neurological scores 24 hours post-SAH. | medkoo.com |
| Mouse | Protease-Mediated Asthma | PPTN analog (15) | Reduced airway eosinophilia. | researchgate.net |
Structure-Activity Relationship (SAR) Considerations
The development of analogs has been guided by extensive SAR studies focused on the 2-naphthoic acid scaffold of PPTN. nih.govnih.gov These studies have revealed critical structural features for receptor affinity and selectivity, providing a roadmap for designing new research tools.
Key SAR insights include:
Carboxylic Acid Moiety : The carboxylate group on the naphthalene ring is crucial for antagonist recognition and activity at the P2Y14R. Esterification of this group, as seen in the ethyl ester analog, leads to a dramatic (400-fold) reduction in antagonist potency. nih.gov This has led to the development of prodrugs that mask the carboxylate to improve bioavailability, which is then cleaved in vivo to release the active antagonist. researchgate.net
Piperidine Moiety : The piperidine ring is predicted to point away from the orthosteric binding pocket of the P2Y14R. researchgate.netnih.gov This makes it a permissive site for structural modifications. Researchers have successfully attached linkers and large fluorophores to this position without significant loss of affinity, creating valuable molecular probes. nih.gov
Piperidine Bioisosteres : To address the zwitterionic nature of PPTN, which can limit drug-like properties, various bioisosteres have been substituted for the piperidine ring. nih.gov While many modifications, such as an aza-scan of the central phenyl ring, reduced affinity, certain uncharged replacements like piperidine amides and isoxazole (B147169) congeners were found to maintain moderate receptor affinity. nih.gov
Table 3: Structure-Activity Relationship (SAR) Highlights of PPTN Analogs
| Modification Site | Structural Change | Effect on P2Y14R Activity | Reference(s) |
| Naphthalene Core | Esterification of the carboxylic acid (e.g., ethyl ester) | ~400-fold decrease in antagonist potency. | nih.gov |
| Piperidine Moiety | Attachment of chain-elongated alkynyl or amino groups | Potency remained in the low nanomolar range, suitable for probe development. | nih.gov |
| Piperidine Moiety | N-acetylation | Potent antagonist activity maintained. | nih.gov |
| Piperidine Moiety | Replacement with piperidine amide or 3-aminopropynyl congeners | Maintained moderate receptor affinity (IC₅₀ ≤300 nM). | nih.gov |
| Central Phenyl Ring | Aza-scan (replacement of C-H with Nitrogen) | Reduced P2Y14R affinity. | nih.gov |
Preclinical Research Applications and Biological Systems Investigations
Investigation in Inflammatory and Immune Processes
The P2Y14 receptor is highly expressed in immune cells, suggesting its involvement in inflammatory and immune responses. tocris.com PPTN hydrochloride has been instrumental as a pharmacological tool to probe these functions.
Gouty arthritis is an inflammatory condition triggered by the deposition of monosodium urate (MSU) crystals in the joints, leading to the activation of the NLRP3 inflammasome. nih.govnih.gov The P2Y14 receptor is implicated in this inflammatory cascade. nih.gov
In a study utilizing a THP-1 cell model to mimic acute gouty arthritis, cells were stimulated with MSU crystals. nih.gov Treatment with PPTN was shown to mitigate the inflammatory response. Specifically, PPTN intervention led to a significant inhibition of the release of the pro-inflammatory cytokine IL-1β. nih.gov Furthermore, it was observed that PPTN could counteract the MSU-induced increase in protein expressions of key components of the NLRP3 inflammasome, including NLRP3, ASC, and Caspase-1 p20. nih.gov These findings suggest that by blocking the P2Y14 receptor, PPTN can interfere with the inflammatory signaling cascade characteristic of acute gouty arthritis. nih.gov
Table 1: Effect of PPTN on Inflammatory Markers in an In Vitro Model of Gouty Arthritis
| Cell Model | Stimulant | Treatment | Observed Effect on Inflammatory Markers | Reference |
| THP-1 cells | Monosodium Urate (MSU) | PPTN | Inhibited the release of IL-1β. Reduced protein expression of NLRP3, ASC, and Caspase-1 p20. | nih.gov |
Chemotaxis, the directed movement of cells in response to a chemical stimulus, is a fundamental process in the immune response, guiding immune cells to sites of inflammation. The P2Y14 receptor agonist, UDP-glucose, has been shown to promote chemotaxis in various immune cells. rndsystems.comtocris.com
Studies have demonstrated that this compound effectively blocks UDP-glucose-stimulated chemotaxis. In differentiated HL-60 human promyelocytic leukemia cells, a model for human neutrophils, PPTN inhibited UDP-glucose-promoted chemotaxis with high potency. rndsystems.com Similarly, PPTN was shown to block the chemotaxis of freshly isolated human neutrophils stimulated with UDP-glucose. tocris.com Importantly, the inhibitory effect of PPTN was specific to the P2Y14 receptor pathway, as it did not affect the chemotactic response induced by the chemoattractant peptide fMetLeuPhe. tocris.com
Table 2: Inhibition of Chemotaxis by this compound
| Cell Type | Chemoattractant | Treatment | Outcome | Reference |
| Differentiated HL-60 cells | UDP-glucose | PPTN | Inhibition of chemotaxis | rndsystems.comtocris.com |
| Human neutrophils | UDP-glucose | PPTN | Inhibition of chemotaxis | tocris.com |
| Differentiated HL-60 cells | fMetLeuPhe | PPTN | No effect on chemotaxis | tocris.com |
Mast cells are crucial effector cells in allergic and inflammatory responses, releasing a variety of inflammatory mediators upon activation through a process known as degranulation. nih.govfrontiersin.org The P2Y14 receptor has been identified as a participant in the regulation of mast cell degranulation. tocris.com
Research by Gao et al. (2013) specifically investigated the role of P2Y14 and other P2Y receptors in the degranulation of human LAD2 mast cells. tocris.com As a selective P2Y14 antagonist, this compound is utilized in such studies to probe the specific contribution of this receptor to mast cell activation and subsequent mediator release. The ability of PPTN to block P2Y14 signaling provides a means to assess the receptor's role in mast cell-mediated inflammatory conditions.
Modulation of Chemotaxis in Immune Cells
Studies in Neurological and Pain Research Models
The expression of the P2Y14 receptor in the nervous system has prompted investigations into the effects of this compound in models of neurological disorders and pain.
Inflammatory pain is a common type of pain resulting from tissue damage and inflammation. Mechanical hyperalgesia, a heightened sensitivity to mechanical stimuli, is a characteristic feature of inflammatory pain. physiology.org
In a rat model of inflammatory pain induced by complete Freund's adjuvant (CFA), the trigeminal administration of PPTN was found to produce analgesic effects. caymanchem.com Specifically, treatment with PPTN reduced the mechanical hyperalgesia that developed in the inflamed tissue. caymanchem.com This finding points to the involvement of the P2Y14 receptor in the trigeminal ganglion in the maintenance of inflammatory pain. caymanchem.com
Table 3: Analgesic Effects of PPTN in a Model of Inflammatory Pain
| Animal Model | Pain Induction Method | Treatment Administration | Measured Outcome | Result | Reference |
| Rat | Complete Freund's Adjuvant (CFA) | Trigeminal | Mechanical Hyperalgesia | Reduction in hyperalgesia | caymanchem.com |
Subarachnoid hemorrhage (SAH) is a severe condition that can lead to significant neuronal damage and apoptosis (programmed cell death). nih.govmdpi.com The UDP-glucose/P2Y14 receptor signaling pathway has been identified as a contributor to the detrimental effects observed after SAH. ahajournals.org
A study in a rat model of SAH investigated the neuroprotective potential of inhibiting the P2Y14 receptor with PPTN. ahajournals.org The results demonstrated that early inhibition of P2Y14 by PPTN administration improved neurological function and attenuated neuronal apoptosis at 24 hours post-SAH. ahajournals.org Furthermore, early treatment with PPTN was also shown to improve long-term neurological outcomes, including motor function and cognitive function, in the later phases of SAH recovery. ahajournals.org These findings highlight the detrimental role of P2Y14 signaling in the brain following SAH and suggest that its inhibition with antagonists like PPTN could be a therapeutic strategy for neuroprotection. ahajournals.org
Table 4: Neuroprotective Effects of PPTN in a Rat Model of Subarachnoid Hemorrhage
| Animal Model | Condition | Treatment | Observed Effects | Reference |
| Rat | Subarachnoid Hemorrhage (SAH) | PPTN | Improved short-term neurological function, Attenuated neuronal apoptosis, Improved long-term motor and cognitive function | ahajournals.org |
Role in Schwann Cell Pathophysiology in Animal Models (e.g., Neurofibromatosis)
Neurofibromatosis type 1 (NF1) is a genetic disorder characterized by the growth of tumors, called neurofibromas, on nerves. nih.gov Schwann cells (SCs), the primary pathogenic cell type in these tumors, exhibit dysregulated signaling pathways. nih.gov Research has identified the G-protein-coupled receptor (GPCR) P2RY14 in human neurofibromas and related cell types. nih.gov
Studies using mouse models of NF1 have demonstrated that the pharmacological inhibition of P2RY14 with this compound can influence the self-renewal of Nf1-/- mouse Schwann cell precursors (SCPs). nih.govbiorxiv.org Specifically, treatment with this compound was found to reduce the formation of spheres by Nf1-/- SCPs in culture, with minimal impact on wild-type SCPs. nih.govbiorxiv.org This suggests a role for P2RY14 signaling in the self-renewal of Schwann cells lacking the Nf1 gene. nih.gov
In a neurofibroma mouse model (Nf1fl/fl;DhhCre), short-term treatment with this compound led to an increase in phosphorylated protein kinase A (pPKA) substrate staining in the sciatic nerve. nih.govresearchgate.net Furthermore, this treatment resulted in a quantifiable reduction in Ki67-positive cells within the neurofibroma tissue, indicating a decrease in cell proliferation. nih.govresearchgate.net
Table 1: Effect of this compound on Nf1-/- Schwann Cell Precursor Sphere Formation
| Treatment | Effect on Sphere Formation in Nf1-/- SCPs | Reference |
|---|---|---|
| This compound | Reduced percentage of sphere formation | nih.govbiorxiv.org |
Exploration in Renal Physiology and Pathology Models (e.g., Ischemic Acute Kidney Injury in Mice)
Ischemic acute kidney injury (AKI) is a serious condition often resulting from compromised blood flow to the kidneys. nih.gov Preclinical studies in mice have explored the potential of this compound to mitigate this type of kidney damage. nih.gov
In a murine model of renal ischemia/reperfusion injury (IRI), the administration of this compound demonstrated a protective effect on kidney function. nih.gov Mice treated with this compound exhibited significantly lower levels of serum creatinine (B1669602) (sCr) and blood urea (B33335) nitrogen (BUN) at 24 and 48 hours post-IRI compared to vehicle-treated mice. nih.govcloudfront.net
Furthermore, this compound treatment was shown to modulate the inflammatory response associated with ischemic AKI. nih.gov It significantly reduced the IRI-induced increase in the expression of inflammatory chemokines, such as Cxcl10, in intercalated cells of the kidney. nih.gov Histological analysis of kidney sections also revealed that PPTN treatment protected the kidney structure and reduced tubular damage following IRI. nih.govcloudfront.net
Table 2: Effect of this compound on Renal Function Markers in a Mouse Model of Ischemic AKI
| Time Point | Marker | Vehicle-Treated (IRI) | PPTN-Treated (IRI) | Reference |
|---|---|---|---|---|
| 24 hours | Serum Creatinine | Increased | Significantly Lower | nih.govcloudfront.net |
| 48 hours | Serum Creatinine | Increased | Significantly Lower | nih.govcloudfront.net |
| 24 hours | Blood Urea Nitrogen | Increased | Significantly Lower | nih.gov |
| 48 hours | Blood Urea Nitrogen | Increased | Significantly Lower | nih.gov |
Potential as Antifungal Adjuvant in In Vitro Models (e.g., Against A. fumigatus and Candida spp.)
Invasive fungal infections, particularly those caused by Aspergillus fumigatus and Candida species, pose a significant threat to human health, and the rise of antifungal drug resistance is a major concern. nih.govnih.gov Recent in vitro research has highlighted the potential of this compound as an antifungal adjuvant, a substance that can enhance the effectiveness of existing antifungal drugs. nih.govnih.gov
Studies have shown that this compound can act synergistically with the antifungal drug caspofungin, leading to increased fungicidal activity against A. fumigatus. nih.govnih.gov This combination has also demonstrated effectiveness against caspofungin- and voriconazole-resistant clinical isolates of A. fumigatus. nih.govnih.gov The synergistic effect of PPTN and caspofungin has also been observed against various Candida species. nih.govnih.gov
The mechanism of this adjuvant activity may be linked to the remodeling of chromatin in the fungal cells. nih.govnih.gov In A. fumigatus, combining PPTN with a histone deacetylase inhibitor (trichostatin A) or a DNA methyltransferase inhibitor (5-azacytidine) resulted in increased fungicidal activity. nih.govnih.gov Importantly, this compound has shown reduced toxicity to human immortalized cell lines in these in vitro models. nih.govnih.gov
Table 3: In Vitro Antifungal Adjuvant Activity of this compound
| Fungal Pathogen | Combination Drug | Observed Effect | Reference |
|---|---|---|---|
| Aspergillus fumigatus | Caspofungin | Increased fungicidal activity | nih.govnih.gov |
| Candida spp. | Caspofungin | Synergistic antifungal effect | nih.govnih.gov |
Advanced Analytical and Methodological Considerations in Pptn Hydrochloride Research
Quantitative Determination Methodologies
Accurate quantification of PPTN hydrochloride is fundamental for pharmacokinetic studies and for ensuring the purity of research compounds. High-performance liquid chromatography and liquid chromatography-mass spectrometry are the primary techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a standard method used to assess the purity of this compound. Several suppliers of the compound specify a purity of ≥98% as determined by HPLC. sigmaaldrich.com In some cases, purity levels as high as 99.9% have been reported. rndsystems.com While primarily used for purity assessment, HPLC-based methods can be developed for quantitative analysis. A typical setup involves a C18 column and a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724) in an isocratic or gradient elution mode. researchgate.netacs.org Detection is commonly performed using a UV detector at a specific wavelength. researchgate.net
Table 1: Reported Purity of this compound Determined by HPLC
| Purity Level | Source(s) |
| ≥98% | sigmaaldrich.com |
| 99.9% | rndsystems.com |
For the sensitive determination of PPTN in biological matrices such as plasma, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. researchgate.net A validated LC-MS/MS method has been developed for the determination of a similar compound, piplartine (abbreviated as PPTN in the study), in rat plasma. researchgate.net This methodology is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. The method demonstrated high sensitivity, with a limit of quantification (LOQ) of 0.01 ng/ml, and was proven suitable for pharmacokinetic studies following intraperitoneal administration in rats. researchgate.netresearchgate.net The validation of such methods typically assesses performance criteria including linearity, precision, accuracy, recovery, and stability, ensuring the data is reliable for kinetic disposition studies. researchgate.net
High-Performance Liquid Chromatography (HPLC)
In Vitro Assay Development and Validation
The characterization of this compound's antagonist activity at the P2Y14 receptor requires a suite of specialized in vitro assays. These range from binding assays that measure the direct interaction of ligands with the receptor to functional cellular assays that quantify the downstream consequences of receptor blockade.
Radioligand binding assays are used to determine the affinity of antagonists for their receptor. For the P2Y14 receptor, a membrane filtration binding assay was established using tritiated uridine (B1682114) 5'-diphosphate, [3H]UDP, as the radioligand. nih.gov In these competitive binding assays, the ability of an unlabeled compound, like PPTN, to displace the radioligand from the receptor is measured. PPTN was found to inhibit the binding of [3H]UDP with high affinity. researchgate.net Conversely, agonists like UDP-glucose also dose-dependently inhibit the binding of [3H]UDP. nih.gov
It is noteworthy that developing a radiolabeled version of the antagonist itself can be challenging. For instance, a tritiated version of a 2-naphthoic acid derivative related to PPTN was found to be unsuitable as a radioligand due to high nonspecific binding, a consequence of its hydrophobicity. researchgate.net This highlights the utility of using a labeled agonist or a different antagonist as the radioligand in competition assays to characterize compounds like PPTN.
Functional assays are critical for confirming that a compound acts as an antagonist and for quantifying its potency in a cellular context. For PPTN, several key functional assays have been employed.
cAMP Accumulation Assays: The P2Y14 receptor is a Gi/o-coupled receptor, meaning its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. nih.govguidetopharmacology.org To measure the antagonist activity of PPTN, cells expressing the P2Y14 receptor (such as C6 glioma cells) are stimulated with forskolin (B1673556) to increase basal cAMP levels. nih.govcaymanchem.com The ability of a P2Y14 agonist like UDP-glucose to inhibit this forskolin-stimulated cAMP accumulation is then assessed in the presence and absence of PPTN. sigmaaldrich.comnih.gov Schild analyses of these data have shown that PPTN acts as a competitive antagonist with a KB value of approximately 434 pM. medchemexpress.comresearchgate.net PPTN effectively blocks the agonist-induced inhibition of cAMP accumulation, with an EC50 of around 10 nM. caymanchem.com
Chemotaxis Assays: The P2Y14 receptor plays a role in mediating the motility of immune cells. nih.gov Therefore, chemotaxis assays are a physiologically relevant method to assess the functional antagonism of PPTN. In these assays, the migration of cells, such as human neutrophils or differentiated HL-60 human promyelocytic leukemia cells, towards a UDP-glucose gradient is measured. medchemexpress.comsigmaaldrich.com PPTN has been shown to potently inhibit this UDP-glucose-stimulated chemotaxis. The potency of PPTN in these assays is in the low nanomolar range, with IC50 values of approximately 1 nM and 4 nM depending on the concentration of the UDP-glucose agonist used. medchemexpress.commedchemexpress.cn
Phosphorylation Assays: Activation of the P2Y14 receptor triggers downstream signaling cascades that involve the phosphorylation of various proteins, including mitogen-activated protein kinases (MAPKs) and myosin light chain (MLC). caymanchem.comcardiff.ac.uk The antagonist effect of PPTN can be quantified by measuring its ability to block agonist-induced phosphorylation.
MAPK Phosphorylation: PPTN has been shown to inhibit the UDP-glucose-induced phosphorylation of ERK, JNK, and p38 MAPK in rat satellite glial cells. caymanchem.com At a concentration of 10 μM, PPTN significantly decreased the ratio of phosphorylated ERK1/2 and p38 to their total protein levels. medchemexpress.commedchemexpress.cn
MLC and VASP Phosphorylation: In porcine arteries, P2Y14 agonists increase the phosphorylation of myosin light chain 2 (MLC2), leading to vasoconstriction. This effect is blocked by PPTN. cardiff.ac.ukresearchgate.net Additionally, vasodilator-stimulated phosphoprotein (VASP) phosphorylation, which is dependent on cAMP levels, is used as another readout. P2Y14 agonists decrease VASP phosphorylation, and this effect is reversed by PPTN, further confirming its antagonism at the Gi-coupled P2Y14 receptor. nih.gov
Table 2: Summary of In Vitro Functional Assay Data for PPTN
| Assay Type | Cell Line/System | Agonist | Measured Effect of PPTN | Potency (IC50/KB) | Source(s) |
| cAMP Accumulation | C6 glioma cells | Forskolin/UDP-glucose | Blocks agonist-induced inhibition of cAMP | ~434 pM (KB), ~10 nM (EC50) | medchemexpress.comresearchgate.netcaymanchem.com |
| Chemotaxis | HL-60 cells | UDP-glucose | Inhibits cell migration | ~1-4 nM (IC50) | medchemexpress.commedchemexpress.cn |
| Chemotaxis | Human neutrophils | UDP-glucose | Inhibits cell migration | nM potency | sigmaaldrich.com |
| MAPK Phosphorylation | Rat satellite glial cells | UDP-glucose | Inhibits p-ERK, p-JNK, p-p38 | Effective at 5-10 µM | medchemexpress.comcaymanchem.com |
| MLC Phosphorylation | Porcine pancreatic arteries | UDP-glucose/MRS2690 | Blocks agonist-induced phosphorylation | Effective at 1 µM | cardiff.ac.ukresearchgate.net |
| VASP Phosphorylation | Porcine coronary arteries | Forskolin/UDP-glucose | Reverses agonist-induced decrease in p-VASP | Effective at 1 µM | nih.gov |
Radioligand Binding Assays (e.g., [3H]UDP-glucose binding)
Computational Chemistry and Molecular Modeling Approaches
In the absence of an experimentally determined X-ray crystal structure for the P2Y14 receptor, computational chemistry and molecular modeling have become indispensable tools for understanding ligand-receptor interactions and guiding the design of new antagonists like PPTN. nih.govnih.gov
Homology modeling is a key approach, where the three-dimensional structure of the P2Y14 receptor is predicted based on the known crystal structures of related G protein-coupled receptors (GPCRs), particularly the P2Y12 receptor, which shares significant sequence identity. nih.govnih.govnih.gov These homology models serve as templates for molecular docking studies.
Docking simulations are used to predict the binding pose of antagonists, including PPTN and its analogs, within the receptor's binding pocket. acs.orgresearchgate.net These simulations help to rationalize the observed structure-activity relationships (SAR) by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the receptor. nih.govnih.gov For example, modeling suggested that the piperidine (B6355638) ring of PPTN is directed toward the extracellular space, making it a suitable site for modification, such as the attachment of a fluorophore, without losing affinity. nih.govacs.orgresearchgate.net
Furthermore, molecular dynamics (MD) simulations are employed to refine the docked poses and to assess the stability of the ligand-receptor complex over time. nih.gov By simulating the dynamic movements of the ligand and protein, MD can provide deeper insights into the persistence of crucial interactions, aiding in the selection of promising drug candidates for synthesis. nih.gov These computational approaches have demonstrated predictive power and are valuable for the structure-based design of novel P2Y14 receptor antagonists. acs.orgresearchgate.net
Homology Modeling of P2Y14 Receptors
The precise three-dimensional structure of the P2Y14 receptor has yet to be determined by experimental methods like X-ray crystallography. ebi.ac.uk To overcome this limitation, researchers have employed homology modeling to construct reliable theoretical models. This computational technique builds a 3D model of a target protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein, known as the template.
For the P2Y14 receptor, the high-resolution crystal structures of the closely related P2Y12 receptor (P2Y12R) have served as the primary templates. nih.gov The significant sequence identity between the human P2Y12R and P2Y14R, particularly within the seven-transmembrane (7TM) domain (approximately 49%), provides a strong foundation for building accurate and reliable models. d-nb.info
The modeling process leverages different conformational states of the template protein. Researchers have utilized P2Y12R structures co-crystallized with both agonists (like 2-MeSADP) and antagonists, which reveal distinct open and closed conformations of the ligand-binding pocket. d-nb.info By using these varied templates, it is possible to generate P2Y14R models that represent different functional states of the receptor, which is crucial for studying the binding of both agonists and antagonists like PPTN. d-nb.info
These homology models are not static; they are often refined using molecular dynamics (MD) simulations. acs.org MD simulations introduce flexibility and simulate the natural movements of the protein in a more realistic environment, such as a phospholipid bilayer, leading to a more accurate representation of the receptor's structure and its interaction sites. acs.orgvietnamjournal.ru The resulting P2Y14R models have proven to be powerful tools, allowing for detailed predictions of ligand interactions and guiding the structure-based design of novel P2Y14R antagonists and fluorescent probes derived from the PPTN scaffold. d-nb.infonih.gov
Table 1: Key Aspects of P2Y14 Receptor Homology Modeling
| Feature | Description | Source(s) |
|---|---|---|
| Primary Template | P2Y12 Receptor (P2Y12R) crystal structures | d-nb.info, nih.gov, ebi.ac.uk |
| Sequence Identity | ~49% in the 7-transmembrane (7TM) domain | d-nb.info |
| Template States Used | Both agonist-bound and antagonist-bound conformations | d-nb.info |
| Modeling Software | ICM-Pro molecular modeling package | d-nb.info |
| Model Refinement | Molecular Dynamics (MD) simulations | acs.org, vietnamjournal.ru |
| Application | Predicting ligand-receptor interactions, structure-based drug design | d-nb.info, nih.gov |
Molecular Docking Simulations for Ligand-Receptor Interactions
With a refined homology model of the P2Y14 receptor in hand, molecular docking simulations become a vital tool for investigating how ligands like this compound bind to the receptor. Docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor) to form a stable complex. The primary goal is to identify the most likely binding pose and estimate the strength of the interaction, often represented by a docking score.
Docking studies involving PPTN and its analogues with the P2Y14R model have yielded significant insights. vietnamjournal.ru These simulations predicted that the PPTN molecule settles into a binding cavity formed by the transmembrane helices of the receptor. vietnamjournal.ru A key finding from these simulations was the orientation of the piperidine ring of PPTN, which was shown to face outward toward the extracellular surface of the receptor. vietnamjournal.ru This insight was crucial, as it suggested that the piperidine moiety could be chemically modified—for instance, by attaching a bulky fluorophore—without disrupting the core interactions responsible for the antagonist's high affinity. d-nb.infonih.gov This structure-guided hypothesis was later confirmed experimentally, leading to the development of high-affinity fluorescent probes for the P2Y14R. nih.gov
Furthermore, docking simulations have been instrumental in the "scaffold hopping" approach to drug design. By computationally evaluating the binding of PPTN, researchers identified that its central naphthalene (B1677914) core could be replaced with other chemical structures, such as alkynyl and triazolyl groups. vietnamjournal.ru Docking predicted that these new scaffolds could maintain a similar binding orientation and preserve affinity, with the triazole group potentially forming additional stabilizing interactions within the binding pocket. vietnamjournal.ru
While PPTN is an antagonist, docking has also been used to study the binding of native agonists. Simulations with UDP-glucose, the endogenous agonist for P2Y14R, predicted key interactions with specific amino acid residues, including arginine (Arg) 253, lysine (B10760008) (Lys) 277, and tyrosine (Tyr) 102, which are crucial for agonist binding and receptor activation. ebi.ac.uk
Table 2: Predicted Molecular Interactions from Docking Simulations
| Ligand Type | Key Interacting Residues / Structural Insights | Application / Finding | Source(s) |
|---|---|---|---|
| PPTN (Antagonist) | Piperidine ring faces outward from the binding pocket. | Identified as a suitable site for chemical modification to create fluorescent probes. | vietnamjournal.ru, |
| PPTN Analogues | Triazole scaffold can form additional stabilizing interactions. | Guided the design of new antagonist scaffolds with potentially improved properties. | vietnamjournal.ru |
| UDP-glucose (Agonist) | Interactions with Arg253, Lys277, Tyr102, Tyr256, Gln260. | Explained the binding mode of native agonists and selectivity. | ebi.ac.uk, |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In essence, QSAR models are developed to predict the activity of new, untested compounds based on their structural or physicochemical properties. This approach is fundamental to modern drug discovery, allowing for the rational optimization of lead compounds.
While specific, large-scale QSAR studies focused exclusively on this compound derivatives are not extensively documented in the literature, the principles of QSAR are deeply embedded in the structure-based design approaches used to develop new P2Y14R antagonists. nih.govvietnamjournal.ru The development of analogues, such as the triazole derivatives inspired by the PPTN scaffold, represents a practical application of the QSAR paradigm. vietnamjournal.ru In these studies, researchers synthesize a series of related compounds by making systematic chemical modifications.
The process involves:
Structural Modification : Designing and synthesizing new molecules by altering specific parts of a known active compound (e.g., replacing the naphthalene core of PPTN). vietnamjournal.ru
Activity Measurement : Experimentally measuring the biological activity (e.g., binding affinity or functional inhibition as IC₅₀ values) of these new analogues.
Correlation Analysis : Correlating the observed changes in activity with the specific structural modifications made. This is often guided and rationalized by molecular modeling and docking scores. vietnamjournal.ru
For example, in the development of triazole-based P2Y14R antagonists, docking simulations predicted the binding affinity of newly designed compounds. These predictions were then compared with the experimentally determined affinities. The finding that a p-CF₃-phenyl group-bearing triazole was more potent than a corresponding alkyne derivative, and that nonpolar aryl substituents were generally favored, are classic examples of structure-activity relationships. These relationships, which link specific chemical features to biological potency, form the basis of a QSAR model, even if not formally expressed as a single predictive equation. Such studies are crucial for optimizing the lead scaffold to enhance potency and improve pharmacokinetic properties. nih.gov The use of combined approaches, including docking and QSAR techniques like CoMFA and CoMSIA, has been successfully applied to other P2Y receptors and represents a powerful strategy for antagonist development.
Future Research Directions and Unexplored Avenues
Discovery of Novel P2Y14 Receptor Modulators
While PPTN is a highly selective and potent antagonist, the ongoing need for a diverse chemical toolbox to probe the P2Y14 receptor's function drives the search for novel modulators. tocris.comnih.govacs.org Future efforts are focused on identifying new chemical scaffolds that can act as antagonists, agonists, or allosteric modulators.
One promising approach is the use of structure-based virtual screening. who.intnih.gov By employing homology models of the P2Y14 receptor, researchers can screen large compound libraries to identify structurally diverse molecules with the potential to bind to the receptor. who.intnih.gov A recent study successfully used this method to identify 19 compounds, of which 10 showed significant inhibitory effects, with four exhibiting IC50 values below 10 nM. who.int This strategy moves beyond the three main classes of compounds currently known to target the P2Y14 receptor: pyrimidine (B1678525) piperidine (B6355638), 2-naphthoic acid (the class to which PPTN belongs), and 3-substituted benzoic acid. who.int
The discovery of new modulators is crucial as existing ones may have limitations. The development of molecules with different pharmacokinetic properties, binding kinetics, or mechanisms of action (e.g., allosteric modulators) will provide a more nuanced understanding of P2Y14 receptor function and potentially offer improved therapeutic profiles. frontiersin.org Natural products are also being explored as a source of new lead compounds for P2 receptors, offering a vast diversity of chemical structures. frontiersin.orgfrontiersin.org
Elucidation of Broader P2Y14 Receptor Signaling Networks
The P2Y14 receptor is known to be a Gi protein-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels. who.intnih.govnih.gov PPTN has been shown to block this activity. nih.gov Beyond this primary pathway, research indicates that P2Y14 receptor signaling is more complex, involving other important cellular cascades.
Future research will focus on comprehensively mapping these broader signaling networks. Studies have already implicated the P2Y14 receptor in the activation of:
Mitogen-activated protein kinase (MAPK) pathways: Activation of ERK1/2, p38, and JNK has been observed following P2Y14 stimulation. medchemexpress.comresearchgate.netoup.com PPTN (10 µM) has been shown to significantly decrease the phosphorylation of ERK1/2 and p38. medchemexpress.com
Rho-mediated signaling: The receptor's activation in human neutrophils leads to RhoA activation, cytoskeleton rearrangement, and enhanced cell migration. physiology.org
Phospholipase C (PLC): Some reports suggest a potential link to PLC signaling pathways. researchgate.net
A key area of investigation will be to understand how these different pathways are engaged in a cell-type-specific and context-dependent manner. For instance, conflicting reports exist regarding the receptor's role in different experimental models, suggesting that the signaling outcomes may vary significantly depending on the physiological or pathological environment. nih.gov Elucidating these complex networks is essential for predicting the full spectrum of effects that P2Y14 modulators like PPTN might have in vivo.
Development of Advanced Research Tools and Probes
To explore the multifaceted roles of the P2Y14 receptor, the development of more sophisticated research tools is imperative. PPTN itself serves as a foundational structure for creating such tools.
A significant advancement has been the creation of fluorescent probes based on the 2-naphthoic acid scaffold of PPTN. acs.org By functionalizing the PPTN molecule with a fluorescent dye like AF488, researchers have developed high-affinity fluorescent antagonists. acs.org These probes are invaluable for:
Visualizing receptor distribution on living cells.
Quantifying receptor expression levels using techniques like flow cytometry.
Conducting binding studies to screen for new ligands. acs.org
Beyond fluorescent probes, there is a need for other advanced tools. The development of selective radioligands is crucial for quantitative pharmacology and in vivo imaging. researchgate.net Furthermore, genetic tools like CRISPR-Cas9 are being used to create P2Y14 knockout cell lines and animal models, which are essential for definitively characterizing the receptor's function in various biological processes. cardiff.ac.ukmdpi.comnih.gov These tools, in combination with potent modulators like PPTN, will enable a deeper interrogation of P2Y14 receptor biology.
Investigation of P2Y14 Receptor in Emerging Biological Contexts
The high expression of the P2Y14 receptor in immune cells has long implicated it in inflammation. nih.govwho.int PPTN has been instrumental in confirming its role in processes like neutrophil chemotaxis. tocris.comnih.gov However, future research is expanding the investigation into a wide array of emerging biological and pathological contexts.
Promising and relatively unexplored areas include:
Gastrointestinal Inflammation: Recent studies show that the UDP-glucose/P2Y14 receptor axis promotes eosinophil-dependent large intestinal inflammation, suggesting it as a potential target for conditions like colitis. oup.com
Cancer Biology: The P2Y14 receptor is upregulated in microglia surrounding gliomas. nih.gov Its activation can decrease tumor-promoting IL-6 production and reduce glioma cell proliferation, indicating a potential therapeutic role in brain cancer. nih.gov
Bone Metabolism: The P2Y14 receptor is expressed in osteoblasts, and its inhibition can potentiate calcium signaling, hinting at a role in bone formation and homeostasis. mdpi.com
Stress and Senescence: P2Y14 has been identified as a modulator of stress-induced hematopoietic stem/progenitor cell senescence. scispace.comjci.org Its deficiency makes cells more susceptible to radiation-induced senescence, suggesting a protective role in response to tissue stress. scispace.com
Kidney Injury: The UDP-glucose/P2Y14 receptor axis is implicated in ischemic acute kidney injury, with receptor inhibition showing protective effects in mouse models. researchgate.net
Investigating these diverse roles will be a major focus of future research, with PPTN and newly developed modulators serving as essential pharmacological tools to validate the P2Y14 receptor as a therapeutic target in these diseases. nih.gov
Q & A
Q. What experimental protocols are recommended for characterizing PPTN hydrochloride’s receptor selectivity?
this compound’s selectivity for the P2Y14 receptor over other P2Y subtypes (e.g., P2Y1, P2Y12) is validated via competitive binding assays and functional studies. For example, Schild analysis using UDP-glucose-induced adenylyl cyclase inhibition in C6 glioma cells expressing P2Y14 receptors confirms its competitive antagonism (Kd = 434 pM) . Cross-reactivity testing with other P2Y receptors (e.g., calcium mobilization assays for P2Y1/P2Y2) is critical to confirm selectivity thresholds (>10,000-fold selectivity) .
Q. How should this compound be prepared and stored to maintain stability in in vitro studies?
this compound is soluble in DMSO (250 mg/mL; 488.32 mM), but long-term storage in opened DMSO vials should be avoided due to hygroscopic degradation. For short-term use (≤1 month), store at -20°C; for long-term stability (≤6 months), use -80°C under inert gas . Prepare working solutions in physiological buffers (e.g., PBS) with <0.1% DMSO to avoid cytotoxicity .
Q. What are the standard methods for quantifying this compound in biological matrices like plasma?
A validated LC-MS/MS method enables quantification in rat plasma with a lower limit of detection (LLOD) of 2.0 ng/mL. Key steps include protein precipitation, liquid-liquid extraction (LLE) with low organic solvent consumption, and isocratic chromatography (run time <4 min). Method validation must comply with FDA guidelines for accuracy (±15% deviation), precision (CV ≤15%), and stability under freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers resolve contradictions in PPTN’s reported IC50 values across different cell lines?
Discrepancies in potency (e.g., HL-60 vs. primary neutrophils) may arise from receptor density variations, assay conditions (e.g., UDP-glucose concentration), or cell differentiation states. Normalize data to receptor expression levels (qPCR or flow cytometry) and include positive controls (e.g., UDP-glucose dose-response curves) to contextualize IC50 values . Statistical tools like ANOVA with post-hoc tests can identify significant inter-study differences .
Q. What experimental designs are optimal for assessing PPTN’s anti-inflammatory effects in vivo?
Use preclinical models (e.g., murine peritonitis or airway inflammation) with intraperitoneal dosing (1–10 mg/kg). Monitor chemotaxis biomarkers (e.g., CXCL1/CXCL2) via ELISA and validate target engagement via P2Y14 receptor occupancy assays. Adhere to NIH guidelines for preclinical reporting, including randomization, blinding, and sample size justification .
Q. How does PPTN’s pharmacokinetic profile influence dosing regimens in chronic studies?
PPTN exhibits rapid clearance in rodents (t1/2 ~2–4 hr), necessitating bid dosing for sustained receptor blockade. Use LC-MS/MS to track plasma and tissue concentrations, and correlate with pharmacodynamic endpoints (e.g., neutrophil migration inhibition). Adjust formulations (e.g., PEGylation or liposomal encapsulation) to enhance bioavailability in long-term studies .
Methodological Considerations
Q. What strategies mitigate solubility challenges in high-concentration PPTN formulations?
Beyond DMSO, consider co-solvents like cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) for aqueous solubility enhancement. Characterize formulations via dynamic light scattering (DLS) for aggregation and validate biocompatibility in pilot toxicity studies .
Q. How can researchers validate P2Y14 receptor-specific effects when using PPTN in complex models?
Combine genetic (e.g., P2Y14 knockout mice) and pharmacological (PPTN + UDP-glucose rescue) approaches. Use RNA-seq or phosphoproteomics to identify receptor-dependent pathways and exclude off-target effects (e.g., cross-reactivity with GPR17) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
